5-Fluor-2-Pyrrolidinobenzoesäure

Übersicht

Beschreibung

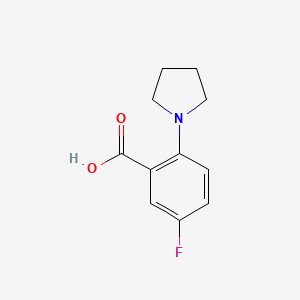

5-Fluoro-2-pyrrolidinobenzoic acid is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-2-pyrrolidinobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-pyrrolidinobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

5-Fluor-2-Pyrrolidinobenzoesäure: wird bei der Synthese von pharmazeutischen Verbindungen eingesetzt. Ihre fluorierte Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) mit verbesserter biologischer Aktivität und geringerer Toxizität . Die Fähigkeit der Verbindung, Fluoratome in Arzneimittelmoleküle einzubringen, kann die Pharmakokinetik und Pharmakodynamik der resultierenden Medikamente signifikant beeinflussen.

Chemieingenieurwesen

Im Chemieingenieurwesen spielt This compound eine Rolle bei der Entwicklung von kontinuierlichen Verfahren zur Synthese komplexer organischer Verbindungen . Ihre Stabilität und Reaktivität unter kontrollierten Bedingungen ermöglichen sicherere und effizientere Produktionsmethoden, die für die Skalierung der chemischen Produktion entscheidend sind.

Organische Synthese

Die Verbindung ist auch in der organischen Synthese wichtig, wo sie verwendet werden kann, um Fluoratome in andere organische Moleküle einzubringen. Dies ist besonders nützlich bei der Herstellung von Verbindungen mit bestimmten Eigenschaften, wie z. B. erhöhter Stabilität oder veränderter Reaktivität, die bei der Entwicklung neuer Materialien und Chemikalien von Vorteil sind .

Medizinische Chemie

In der medizinischen Chemie ist This compound ein wichtiger Vorläufer bei der Entwicklung von fluorierten Pyrimidinen, einer Klasse von Verbindungen mit bedeutenden Antikrebs-Eigenschaften . Die Einführung von Fluoratomen kann zu Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen.

Umweltanwendungen

Die Umweltforschung nutzt This compound, um den Abbau fluorierter Verbindungen in Ökosystemen zu untersuchen. Das Verständnis, wie diese Verbindungen in der Umwelt abgebaut werden, hilft bei der Bewertung ihrer langfristigen Auswirkungen und der Entwicklung von Bioremediationsstrategien .

Biochemieforschung

In der Biochemie wird die Verbindung verwendet, um die biologischen Anwendungen fluorierter Nukleinsäuren zu untersuchen. Diese Studien können zu Fortschritten in der Nukleinsäure-basierten Therapie und Diagnostik führen, wobei die einzigartigen Eigenschaften von Fluor genutzt werden, um die Leistung dieser Biomoleküle zu verbessern .

Biochemische Analyse

Biochemical Properties

5-Fluoro-2-pyrrolidinobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the binding of 5-Fluoro-2-pyrrolidinobenzoic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

5-Fluoro-2-pyrrolidinobenzoic acid influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 5-Fluoro-2-pyrrolidinobenzoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-2-pyrrolidinobenzoic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-pyrrolidinobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Fluoro-2-pyrrolidinobenzoic acid remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-pyrrolidinobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

5-Fluoro-2-pyrrolidinobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound. The metabolic pathways of 5-Fluoro-2-pyrrolidinobenzoic acid can affect metabolic flux and metabolite levels, influencing its overall biochemical activity .

Transport and Distribution

The transport and distribution of 5-Fluoro-2-pyrrolidinobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

5-Fluoro-2-pyrrolidinobenzoic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

Biologische Aktivität

5-Fluoro-2-pyrrolidinobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound 5-Fluoro-2-pyrrolidinobenzoic acid features a fluorine atom and a pyrrolidinyl group, which are critical for its biological activity. The synthesis typically involves multiple steps, starting from commercially available precursors. A common route includes the formation of a pyrrolidinylsulfonyl intermediate followed by coupling with 5-fluoro-2-benzoic acid using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for catalysis.

The biological activity of 5-Fluoro-2-pyrrolidinobenzoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and reactivity, while the pyrrolidinylsulfonyl group contributes to its distinct properties. These interactions can lead to modulation of enzyme activities or receptor functions, making it a candidate for therapeutic applications .

Antitumor Activity

Research indicates that 5-Fluoro-2-pyrrolidinobenzoic acid exhibits significant antitumor properties. A study evaluated its growth inhibitory effects against murine L1210 leukemia and B16 melanoma cells, demonstrating potent inhibition with IC50 values in the nanomolar range. The mechanism involves the compound acting as an irreversible inhibitor of thymidylate synthase, crucial for DNA synthesis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like cancer and other inflammatory diseases. For instance, studies have highlighted its inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Fluoro-2-pyrrolidinobenzoic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | Fluorine and sulfonyl group | Antitumor | Not specified |

| 5-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | Chlorine instead of Fluorine | Moderate inhibition | Not specified |

| 5-Fluoro-2-[4-(morpholinylsulfonyl)phenyl]benzoic acid | Morpholine group | Antitumor | Not specified |

This table illustrates that while other compounds share some structural similarities, the presence of fluorine in 5-Fluoro-2-pyrrolidinobenzoic acid significantly enhances its biological activity.

Case Studies

- In Vitro Studies : In one study, 5-Fluoro-2-pyrrolidinobenzoic acid was tested against various cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis in L1210 cells, confirming its potential as an anticancer agent .

- In Vivo Studies : Another research effort involved evaluating the anti-inflammatory effects of the compound in animal models. The results demonstrated significant reductions in edema and inflammatory markers following treatment with 5-Fluoro-2-pyrrolidinobenzoic acid .

Eigenschaften

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGQROQKQSTVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.